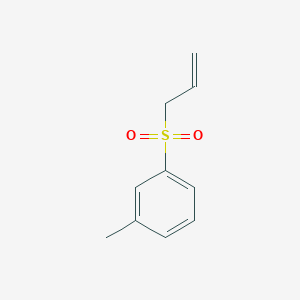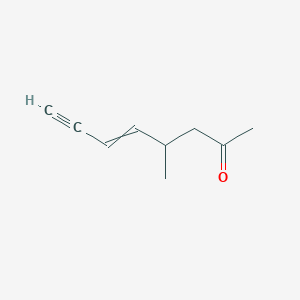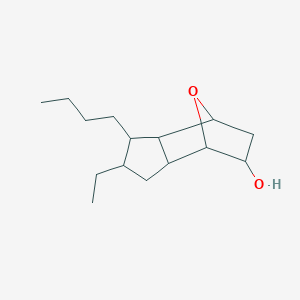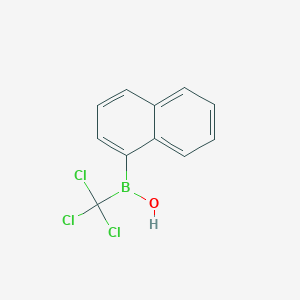
Naphthalen-1-yl(trichloromethyl)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl(trichloromethyl)borinic acid is a chemical compound that belongs to the class of boronic acids It is characterized by the presence of a naphthalene ring attached to a borinic acid group with a trichloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl(trichloromethyl)borinic acid typically involves the reaction of naphthalene derivatives with boron trichloride and subsequent hydrolysis. One common method includes the reaction of naphthylmagnesium bromide with tri(isobutyl)borate, followed by hydrolysis to yield the desired borinic acid . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(trichloromethyl)borinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various functionalized naphthalene derivatives.
Scientific Research Applications
Naphthalen-1-yl(trichloromethyl)borinic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of naphthalen-1-yl(trichloromethyl)borinic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and the modulation of enzyme activities through covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylboronic acid: Similar in structure but lacks the trichloromethyl group.
Phenylboronic acid: Contains a phenyl group instead of a naphthalene ring.
Trichloromethylboronic acid: Lacks the naphthalene ring but contains the trichloromethyl group.
Uniqueness
Naphthalen-1-yl(trichloromethyl)borinic acid is unique due to the combination of the naphthalene ring and the trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
Properties
CAS No. |
62981-92-4 |
|---|---|
Molecular Formula |
C11H8BCl3O |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
naphthalen-1-yl(trichloromethyl)borinic acid |
InChI |
InChI=1S/C11H8BCl3O/c13-11(14,15)12(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,16H |
InChI Key |
JYYXPLWXRDHJAJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC2=CC=CC=C12)(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(E)-Benzylideneamino]ethyl}cycloheptanimine](/img/structure/B14516785.png)
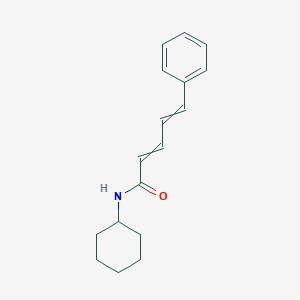
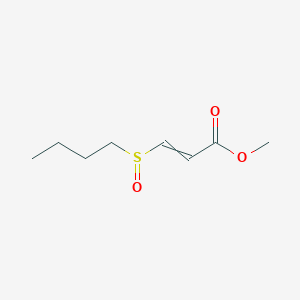

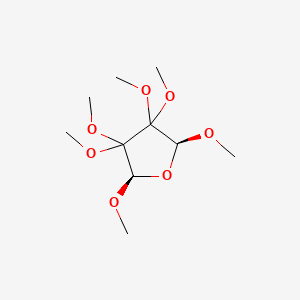
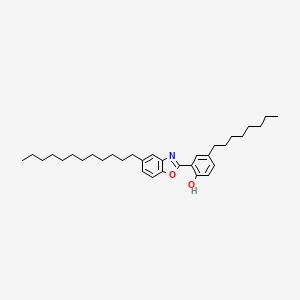
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)

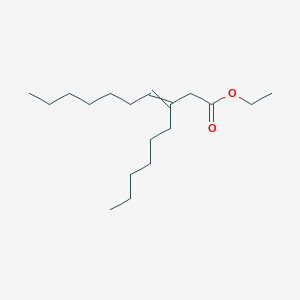

![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
